
Methyl 4-chloro-8-methoxyquinoline-2-carboxylate
Descripción general
Descripción
“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 132634-27-6 . It has a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-8-methoxyquinoline-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is 1S/C12H10ClNO3/c1-16-10-5-3-4-7-8 (13)6-9 (12 (15)17-2)14-11 (7)10/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” has a molecular weight of 251.67 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related quinoline compounds, such as 4-Chloro-8-methoxyquinoline, has been achieved through multi-step processes including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. This process, as described by Jiang Jia-mei (2010), yields a 33.81% overall yield and involves optimized reaction conditions, with the final product confirmed by NMR and MS techniques (Jiang Jia-mei, 2010).
Antimicrobial Potentials and Structural Studies
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, has shown potential as an inhibitor of Hepatitis B Virus replication. Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies to establish the regioselectivity of alkylation reactions and confirmed the structure of synthesized compounds through various analytical techniques. They also reported high inhibition of HBV replication in vitro at a concentration of 10 µM (Kovalenko et al., 2020).
Applications in Chemistry and Pharmacology
Compounds like 5-chloro-8-methoxyquinoline have been used as chemosensors for cadmium detection, highlighting their potential applications in environmental monitoring and food safety. Prodi et al. (2001) demonstrated that these compounds respond selectively to Cd2+ ions over other metal ions, suggesting their utility in measuring cadmium concentrations in various contexts (Prodi et al., 2001).
Potential in Drug Development
Another application area is in drug development, where related quinoline derivatives have been investigated for their antimicrobial properties. For instance, Kim et al. (2014) studied the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating potent activities against foodborne bacteria. This research suggests potential for the development of natural preservatives and pharmaceuticals (Kim et al., 2014).
Safety and Hazards
Direcciones Futuras
As for future directions, “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” could be explored further in the context of its potential biological and pharmaceutical applications. Quinoline derivatives are known to have various biological activities, and this compound could be investigated in this regard .
Propiedades
IUPAC Name |
methyl 4-chloro-8-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-5-3-4-7-8(13)6-9(12(15)17-2)14-11(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTUWNXMLLXTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

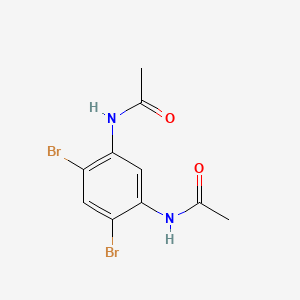
acetate](/img/structure/B3097916.png)
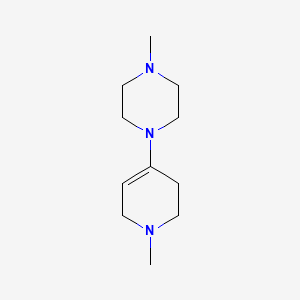

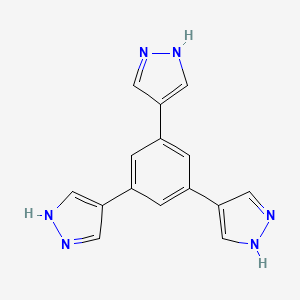
![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
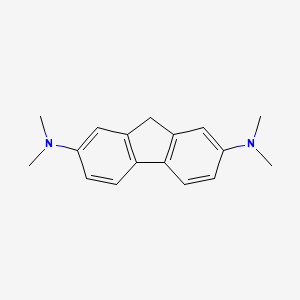

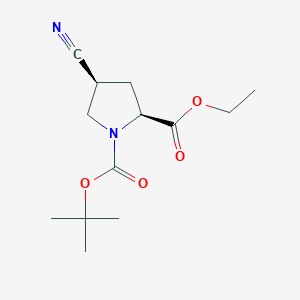
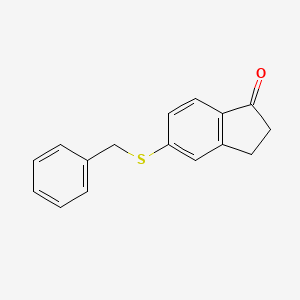
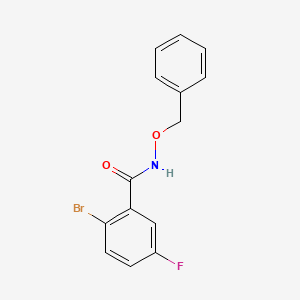
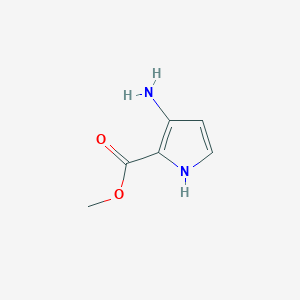
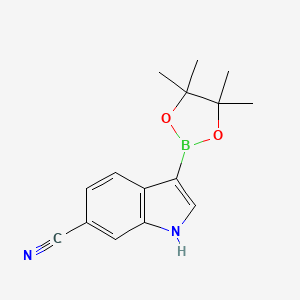
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)